N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the condensation of 3-chlorophenylhydrazine with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzohydrazide derivatives: These compounds also show potential as anticancer and antimicrobial agents.
Uniqueness
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C18H13ClN6O |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
InChI |
InChI=1S/C18H13ClN6O/c19-13-7-4-8-14(9-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-5-2-1-3-6-12/h1-11H,(H,24,26)(H,20,21,23) |
InChI Key |
PMDWOTVHKWSEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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